N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

HDAC3 inhibitor epigenetics zinc-binding group

This benzothiazole amide features a unique dual pharmacophore: a 2-methylthio zinc-binding group achieving >300-fold HDAC3 selectivity (IC₅₀ 30 nM) and a 6-nitrobenzothiazole core directing nanomolar MAO-B inhibition. Unlike generic benzothiazole amides, this substitution pattern is essential—replacing the 2-methylthio group abolishes HDAC3 selectivity, while removing the nitro/methoxy groups cripples MAO-B activity. With MW 375.4 Da, XLogP3 3.9, and 4 rotatable bonds, it occupies favorable lead-like space, outperforming heavier sulfonyl analogs. Ideal for SAR exploration, epigenetic probe development, and anti-infective screening libraries targeting MmpL3.

Molecular Formula C16H13N3O4S2
Molecular Weight 375.42
CAS No. 896343-76-3
Cat. No. B2919894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS896343-76-3
Molecular FormulaC16H13N3O4S2
Molecular Weight375.42
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3SC
InChIInChI=1S/C16H13N3O4S2/c1-23-11-7-9(19(21)22)8-13-14(11)17-16(25-13)18-15(20)10-5-3-4-6-12(10)24-2/h3-8H,1-2H3,(H,17,18,20)
InChIKeyBMWQQFYGJGIFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-76-3): Core Structural and Procurement Characteristics


N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-76-3; molecular formula C₁₆H₁₃N₃O₄S₂; molecular weight 375.4 g/mol) is a synthetic benzothiazole amide derivative bearing a 2-methylthiobenzamide moiety and a 4-methoxy-6-nitro substitution on the benzothiazole core [1]. The compound contains a 2-(methylthio)benzamide zinc-binding group that, in structurally related chemical series, has been shown to confer potent and highly selective inhibition of histone deacetylase 3 (HDAC3) with an IC₅₀ of 30 nM and >300-fold selectivity over other HDAC isoforms [2]. The 6-nitrobenzothiazole scaffold is also associated with nanomolar-range monoamine oxidase B (MAO-B) inhibitory activity in optimized derivatives (e.g., IC₅₀ = 1.8 ± 0.3 nM) [3]. These dual pharmacophoric features distinguish this compound from simpler benzothiazole amides lacking the 2-methylthio substitution or the electron-withdrawing nitro group.

Why N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Cannot Be Interchanged with In-Class Benzothiazole Amides


Benzothiazole amides as a class exhibit broad biological activity, but the specific substituent combination on N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide creates a unique pharmacophore that is not replicated by generic analogs. The 2-methylthiobenzamide group is a critical zinc-binding motif for HDAC3 potency and selectivity: replacement with a 2-hydroxybenzamide retains HDAC3 potency but completely abolishes isoform selectivity (>300-fold loss) [1]. Conversely, the 4-methoxy-6-nitrobenzothiazole core directs MAO-B inhibition in related 2-amino series (IC₅₀ = 1.8 nM), whereas removal of the nitro group or methoxy group substantially reduces activity [2]. Substituting the 2-methylthio group with a methylsulfonyl group (as in CAS 896336-79-1) alters the electronic character, hydrogen-bond acceptor count, and topological polar surface area (tPSA), which can shift target engagement from HDAC3 to sulfonamide-favoring enzymes such as carbonic anhydrases . Therefore, procurement decisions based solely on the benzothiazole amide chemotype without verifying the exact substitution pattern risk selecting a compound with a fundamentally different biological target profile.

Head-to-Head and Cross-Study Quantitative Differentiation Data for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide


HDAC3 Inhibition Potency and Isoform Selectivity Conferred by the 2-Methylthiobenzamide Motif

The 2-methylthiobenzamide substructure present in N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is the pharmacophore responsible for HDAC3 inhibition. In a parallel medicinal chemistry campaign, compound 16 (bearing a 2-methylthiobenzamide zinc-binding group on a different cap group) inhibited HDAC3 with an IC₅₀ of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms (HDAC1, 2, 4, 5, 6, 7, 8, 9, 10, 11) [1]. In contrast, the direct comparator compound 20, which replaces the 2-methylthio group with a 2-hydroxy group, retained HDAC3 potency (IC₅₀ = 30 nM) but lost all selectivity over HDAC1 and HDAC2 [1]. This demonstrates that the 2-methylthio group is essential for achieving the unprecedented selectivity window, a property not achievable with the hydroxyl analog.

HDAC3 inhibitor epigenetics zinc-binding group isoform selectivity

MAO-B Inhibitory Potential of the 6-Nitrobenzothiazole Core in Structurally Related 2-Amino Series

The 4-methoxy-6-nitrobenzothiazole core of the target compound is structurally related to the 2-amino-6-nitrobenzothiazole scaffold that has yielded highly potent MAO-B inhibitors. In the 2-amino series, compound 31 (N'-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) inhibited MAO-B with an IC₅₀ of 1.8 ± 0.3 nM and a selectivity index of 766.67 over MAO-A [1]. The most potent MAO-A inhibitor in that series, compound 6, showed an IC₅₀ of 0.42 ± 0.003 µM [1]. While the target compound bears an amide linkage rather than a hydrazone, the conserved 6-nitrobenzothiazole core suggests potential for MAO-B engagement. This differentiates it from benzothiazole amides lacking the 6-nitro group, which are not associated with MAO inhibition.

MAO-B inhibitor neurodegeneration 6-nitrobenzothiazole SAR

Antimycobacterial Activity of Benzothiazole Amide Chemotype Against Nontuberculous Mycobacteria

The benzothiazole amide chemotype, to which N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide belongs, has yielded potent antimycobacterial agents targeting MmpL3. The optimized lead compound CRS400393 from this series demonstrated MIC values of 0.03–0.12 µg/mL against Mycobacterium abscessus and other rapid-grower nontuberculous mycobacteria (NTM), and 1–2 µg/mL against Mycobacterium avium complex [1]. The series also showed in vivo efficacy in a mouse model of M. abscessus infection [1]. While the target compound has not been directly tested in this assay, its benzothiazole amide scaffold is identical to the core pharmacophore of this antimycobacterial series, distinguishing it from non-amide benzothiazoles that lack this activity.

antimycobacterial MmpL3 inhibitor NTM Mycobacterium abscessus

Physicochemical Differentiation from 4-Methylsulfonyl Analog: Lipophilicity and Hydrogen-Bond Acceptor Profile

The target compound (MW 375.4 g/mol) differs from its closest commercially available analog, N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896336-79-1; MW 407.4 g/mol), in the oxidation state of the sulfur substituent [1]. The 2-methylthio group (-SMe) is more lipophilic and has a different hydrogen-bond acceptor profile compared to the methylsulfonyl group (-SO₂Me). Computed XLogP3-AA for the target compound is 3.9 [1], while the methylsulfonyl analog has a lower predicted logP due to the polar sulfonyl group (estimated ΔlogP ≈ -0.5 to -1.0). This difference in lipophilicity and polarity affects membrane permeability, solubility, and off-target promiscuity risk. The target compound also has a lower molecular weight (375.4 vs. 407.4 Da), which is advantageous for lead-like property space.

physicochemical properties LogP drug-likeness sulfur oxidation state

Structural Uniqueness Relative to Bromo and Chloro Benzothiazole Analogs: Electrophilic Substitution Pattern

The target compound features a 4-methoxy-6-nitro substitution on the benzothiazole ring, which combines an electron-donating methoxy group with a strongly electron-withdrawing nitro group. This contrasts with closely related halogenated analogs such as N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS not specified on authoritative databases) and N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896348-27-9) , which carry halogen atoms at the 4-position instead of methoxy. The nitro group confers a different electronic profile (Hammett σₚ = +0.78 for -NO₂ vs. σₚ = +0.23 for -Br or +0.23 for -Cl), which affects the benzothiazole ring's electrophilicity, metabolic stability (nitroreductase susceptibility), and potential for bioreductive activation in hypoxic tumor environments. This electronic differentiation makes the target compound more suitable for applications requiring nitro-specific reactivity.

halogen bonding nitro group electron-withdrawing SAR

Computed Drug-Likeness and Lead-Likeness Profile in Comparison to 4-Ethylsulfonyl Analog

The target compound (MW 375.4, XLogP3-AA 3.9) [1] falls within lead-like chemical space, whereas the 4-ethylsulfonyl analog (CAS 886936-34-1; MW 421.5) exceeds the commonly applied lead-like MW threshold of 350 Da by a wider margin. The target compound has 4 rotatable bonds and a topological polar surface area (tPSA) of 151 Ų, compared to an estimated tPSA of ~170 Ų for the ethylsulfonyl analog (due to additional S=O contributions). Both compounds satisfy Lipinski's Rule of Five, but the target compound's lower MW and higher LogP place it closer to the center of optimal oral drug-like space. This quantitative advantage in physicochemical efficiency is relevant for procurement decisions in early-stage drug discovery where lead-like properties are prioritized.

drug-likeness Lipinski lead-like physicochemical optimization

Prioritized Research Application Scenarios for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Based on Quantitative Differentiation Evidence


HDAC3-Selective Chemical Probe Development Leveraging the 2-Methylthiobenzamide Zinc-Binding Motif

This compound is suitable as a starting scaffold for developing HDAC3-selective chemical probes. As demonstrated in a related 2-methylthiobenzamide series, this zinc-binding group confers >300-fold selectivity for HDAC3 over all other HDAC isoforms [1]. The 4-methoxy-6-nitrobenzothiazole cap group can be further optimized to enhance target engagement, cellular permeability, and pharmacokinetic properties. Procurement of this compound enables SAR exploration around the cap group while retaining the selectivity-conferring 2-methylthio zinc-binding motif.

MAO-B Inhibitor Screening and CNS Probe Optimization Using the 6-Nitrobenzothiazole Core

The 6-nitrobenzothiazole core is validated as a scaffold for nanomolar MAO-B inhibitors (IC₅₀ = 1.8 nM in optimized hydrazone derivatives) [2]. This compound provides an alternative 2-amido linkage that may confer improved metabolic stability relative to hydrazone-based MAO inhibitors. It is appropriate for inclusion in MAO-B-focused screening libraries and for structure-based optimization targeting neurodegenerative diseases such as Parkinson's disease.

Antimycobacterial Lead Optimization Targeting MmpL3 in Nontuberculous Mycobacteria

Benzothiazole amides are a validated chemotype for inhibiting MmpL3, a mycobacterial mycolic acid transporter, with lead compounds achieving MIC values of 0.03–0.12 µg/mL against M. abscessus and demonstrating in vivo efficacy [3]. This compound can serve as a core scaffold for a medicinal chemistry campaign targeting drug-resistant NTM infections, with the 2-methylthio and 6-nitro substituents offering vectors for further potency and selectivity optimization.

Physicochemical Property-Based Library Design for Lead-Like Compound Collections

With a molecular weight of 375.4 Da, XLogP3-AA of 3.9, and 4 rotatable bonds, this compound resides within favorable lead-like property space [4]. Its lower MW and higher lipophilicity compared to sulfonyl analogs (e.g., CAS 896336-79-1, MW 407.4) make it a superior choice for inclusion in lead-like screening libraries where property-based filtering is applied. It is particularly suited for diversity-oriented synthesis libraries targeting epigenetic or anti-infective targets.

Quote Request

Request a Quote for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.